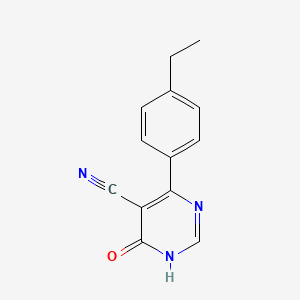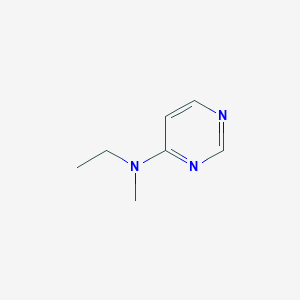
N-ethyl-N-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C7H11N3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms in the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methylpyrimidin-4-amine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidin-4-amine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halogens, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as ethanol or acetonitrile at varying temperatures depending on the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine compounds, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-ethyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylpyrimidin-4-amine: Similar structure but lacks the ethyl group, leading to different chemical and biological properties.
N-ethylpyrimidin-4-amine: Similar structure but lacks the methyl group, resulting in variations in reactivity and applications.
6-Chloro-N-ethyl-N-methylpyrimidin-4-amine:
Uniqueness
N-ethyl-N-methylpyrimidin-4-amine is unique due to the presence of both ethyl and methyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
77200-09-0 |
|---|---|
Molekularformel |
C7H11N3 |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
N-ethyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-3-10(2)7-4-5-8-6-9-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
JLRLUDJWOZSSEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=NC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


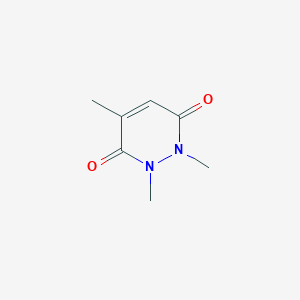
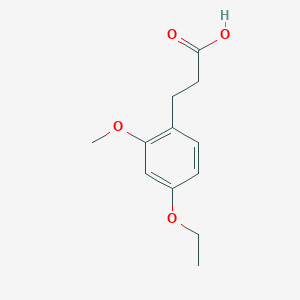
![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
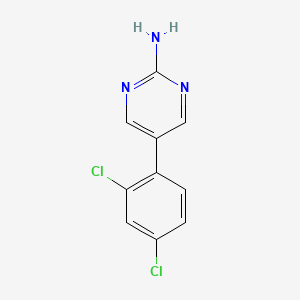
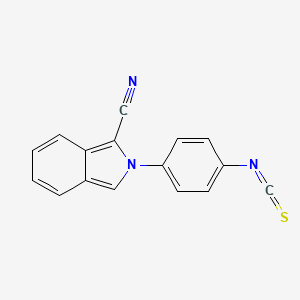
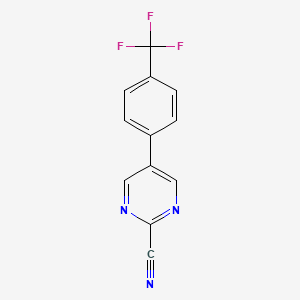
![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)
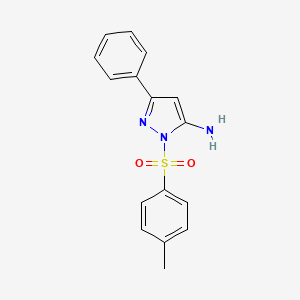

![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
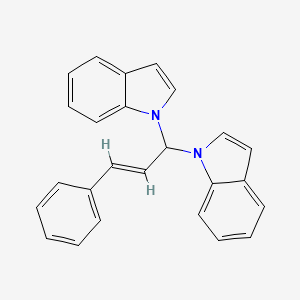

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
